
N-(2-(2-Acetyl-1H-indol-3-yl)ethyl)acetamide
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Overview
Description
N-(2-(2-Acetyl-1H-indol-3-yl)ethyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine. This compound is structurally characterized by an indole ring system with an acetyl group at the 2-position and an acetamide group at the ethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Acetyl-1H-indol-3-yl)ethyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Acetylation: The indole ring is then acetylated at the 2-position using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Acetyl-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-(2-(2-Acetyl-1H-indol-3-yl)ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-Acetyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide, known for its role in regulating sleep-wake cycles.
Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.
Tryptophan: An essential amino acid and precursor to serotonin and melatonin.
Uniqueness
N-(2-(2-Acetyl-1H-indol-3-yl)ethyl)acetamide is unique due to its specific acetyl and acetamide substitutions, which confer distinct chemical and biological properties compared to other indole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(2-(2-Acetyl-1H-indol-3-yl)ethyl)acetamide is a compound derived from the indole structure, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the acetylation of indole derivatives followed by acetamide formation. The structural integrity and purity of synthesized compounds are often confirmed using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
1. Anticancer Activity
Numerous studies have highlighted the anticancer properties of indole derivatives, including this compound. For instance, a study demonstrated that compounds with indole structures exhibited significant cytotoxic effects against various cancer cell lines, including Caco-2 and A549 cells. The IC50 values for these compounds were found to be notably low, indicating potent anti-proliferative activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | Caco-2 | 20.6 |
This compound | A549 | 35.0 |
The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, which are critical for cancer treatment.
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 40 |
This broad-spectrum activity suggests potential use in treating infections caused by resistant strains.
3. Antioxidant Properties
Indole derivatives have also been evaluated for their antioxidant capabilities. The DPPH radical scavenging assay showed that this compound can effectively neutralize free radicals, contributing to its potential in preventing oxidative stress-related diseases.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, the administration of this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with specific cancer targets.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The results indicated not only effective inhibition but also synergy when combined with conventional antibiotics, suggesting a promising avenue for combination therapies in clinical settings.
Properties
CAS No. |
61828-60-2 |
---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-[2-(2-acetyl-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C14H16N2O2/c1-9(17)14-12(7-8-15-10(2)18)11-5-3-4-6-13(11)16-14/h3-6,16H,7-8H2,1-2H3,(H,15,18) |
InChI Key |
MEOIDHVCNFRGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1)CCNC(=O)C |
Origin of Product |
United States |
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